N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide
Description
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide is a benzimidazole derivative with a thiophene-2-carboxamide substituent at position 5 of the benzimidazole core. The structure features a 1-methyl group and a 2-(acetylamino)ethyl side chain, which contribute to its unique physicochemical and biological properties. The acetylated aminoethyl group may enhance solubility and hydrogen-bonding interactions, while the thiophene-carboxamide moiety often improves metabolic stability and target affinity .
Properties
IUPAC Name |
N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11(22)18-8-7-16-20-13-10-12(5-6-14(13)21(16)2)19-17(23)15-4-3-9-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSUHWEYVZIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132267 | |
| Record name | N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876710-63-3 | |
| Record name | N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876710-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Acetylamino Group: The benzimidazole intermediate is then reacted with acetic anhydride to introduce the acetylamino group.
Attachment of the Thiophene Ring: The final step involves the coupling of the modified benzimidazole with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural similarities and distinctions between the target compound and related derivatives:
| Compound Name | Core Structure | Substituents | Key Features | Biological Implications |
|---|---|---|---|---|
| Target Compound | Benzimidazole | - 1-Methyl group - 2-(Acetylamino)ethyl - Thiophene-2-carboxamide |
Enhanced solubility via acetyl group; potential DNA intercalation | Anticancer, kinase inhibition (inferred) |
| N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide | Phenyl-ethyl | - Pyrazole substituent - Thiophene-2-carboxamide |
Pyrazole enhances π-π stacking; modified kinase selectivity | Kinase inhibition (e.g., EGFR, VEGFR) |
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Oxadiazole | - Chlorothiophene - Thiophene-2-carboxamide |
Increased lipophilicity (Cl substitution); oxidative stability | Antimicrobial, antifungal |
| N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Benzothiazole | - Cyclopentane-carboxamide - Thiophene |
Rigid cyclopentane improves binding specificity | Neuroprotective, anti-inflammatory |
| N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Oxadiazole | - Ethylthio-benzyl - Thiophene-2-carboxamide |
Sulfur-containing group boosts redox activity | Antitubercular, antiparasitic |
Physicochemical and Pharmacokinetic Properties
Key differences in solubility, logP, and metabolic stability:
- Target Compound : Moderate lipophilicity (logP 2.8) balances membrane permeability and aqueous solubility. The acetyl group reduces crystallinity, improving bioavailability .
- Chlorothiophene Derivatives : Higher logP (3.5) enhances tissue penetration but may increase toxicity risks .
- Dimethylaminoethyl Analogues: Lower logP (1.2) improves solubility but reduces blood-brain barrier penetration .
Biological Activity
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H18N4O2, and it features a unique structure that includes a benzimidazole ring and a thiophene moiety. The structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C)C |
The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It is hypothesized that the compound may act as an enzyme inhibitor, modulating various biochemical pathways. This is particularly relevant in the context of diseases such as cancer and diabetes, where enzyme regulation plays a crucial role.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on benzimidazole derivatives have shown them to act as histone deacetylase (HDAC) inhibitors, leading to apoptosis in cancer cells .
Antidiabetic Effects
Recent studies have explored the potential of benzimidazole derivatives in enhancing insulin sensitivity and improving glucose tolerance. These compounds have been shown to modulate the expression of genes involved in insulin signaling pathways, suggesting that this compound may have similar effects .
Case Studies
- Study on HDAC Inhibition : A series of benzimidazole derivatives were tested for their ability to inhibit HDACs, showing improved potency compared to known inhibitors like SAHA. The study highlighted the structural importance of substituents at positions 1 and 2 on the benzimidazole ring .
- Antidiabetic Research : In a model involving C57BL/KsJ-db/db mice, compounds similar to this compound demonstrated enhanced insulin action and improved lipid profiles, indicating potential therapeutic applications in diabetes management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
